Cas no 1197-04-2 (6-Hydroxy-2-isopropylpyrimidin-4(3H)-one)

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a hydroxyl group at the 6-position and an isopropyl substituent at the 2-position, contributing to its reactivity and potential as a building block for heterocyclic synthesis. This compound is valued for its versatility in forming intermediates for biologically active molecules, including antimicrobial and antiviral agents. Its stable crystalline form and well-defined chemical properties make it suitable for precise synthetic modifications. Researchers utilize it in the development of novel therapeutic compounds due to its balanced solubility in polar solvents and compatibility with common organic reactions.
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one structure
1197-04-2 structure
Product name:6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
CAS No:1197-04-2
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD11043602
CID:1078483

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
    • 2-(1-methylethyl)pyrimidine-4,6-diol
    • 2-isopropyl-1H-pyrimidine-4,6-dione
    • 2-isopropyl-4,6-dihydroxypyrimidine
    • 2-isopropyl-4,6-pyrimidinediol
    • 2-isopropylpyrimidine-4,6-diol
    • 4,6-dihydroxy-2-isopropylpyrimidine
    • 4,6-dihydroxy-2-isopropyl-pyrimidine
    • 6-HYDROXY-2-(1-METHYLETHYL)-4(3H)-PYRIMIDINONE
    • 6-hydroxy-2-isopropyl-3H-pyrimidin-4-one
    • 7955P
    • AC1LDWNN
    • ALBB-014911
    • CTK8G6650
    • SureCN1222042
    • MDL: MFCD11043602
    • Inchi: InChI=1S/C7H10N2O2/c1-4(2)7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11)
    • InChI Key: DOZKGELCYBIBBZ-UHFFFAOYSA-N
    • SMILES: CC(C)C1=NC(=CC(=N1)O)O

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 10
  • Surface Charge: 0
  • XLogP3: 0.2

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one Security Information

  • HazardClass:IRRITANT

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
064494-1g
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
1197-04-2
1g
$375.00 2023-09-06
Matrix Scientific
064494-5g
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
1197-04-2
5g
$1125.00 2023-09-06
abcr
AB409035-500mg
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one; .
1197-04-2
500mg
€333.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685729-10g
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
1197-04-2 97%
10g
¥19500.00 2024-08-09
Ambeed
A412392-10g
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
1197-04-2 98%
10g
$1984.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685729-250mg
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
1197-04-2 97%
250mg
¥1575.00 2024-08-09
TRC
H954175-50mg
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
1197-04-2
50mg
$ 135.00 2022-06-04
Matrix Scientific
064494-500mg
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
1197-04-2
500mg
$290.00 2023-09-06
TRC
H954175-10mg
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
1197-04-2
10mg
$ 65.00 2022-06-04
Chemenu
CM488552-1g
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
1197-04-2 95%
1g
$371 2023-01-12

Additional information on 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one

Introduction to 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one (CAS No. 1197-04-2)

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one, with the CAS number 1197-04-2, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds that play a crucial role in various biological processes and therapeutic applications. The structure of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one features a pyrimidine ring with a hydroxyl group at the 6-position and an isopropyl group at the 2-position, which contributes to its unique chemical and biological properties.

The synthesis of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one has been extensively studied due to its potential as a lead compound in drug discovery. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for both academic and industrial research. One notable synthetic route involves the condensation of 2-amino-6-hydroxypyrimidine with acetone, followed by cyclization and dehydration steps to form the desired product. This method not only ensures high yield but also minimizes the formation of by-products, enhancing the purity and quality of the final compound.

In terms of its biological activity, 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases. For instance, studies have indicated that this compound can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer cells. By targeting these kinases, 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one may offer a novel therapeutic approach for treating cancers that are resistant to conventional therapies.

Beyond its anti-cancer properties, 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one has also been explored for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have shown that this compound can modulate the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and alleviating symptoms associated with these conditions. These findings suggest that 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one could be a valuable candidate for developing new anti-inflammatory drugs.

The pharmacokinetic properties of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability, which is crucial for developing oral formulations. Additionally, it has favorable solubility and stability characteristics, making it suitable for various dosage forms such as tablets, capsules, and solutions. These properties enhance its potential for clinical development and commercialization.

To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one. Early-phase clinical trials have demonstrated that this compound is well-tolerated by patients with minimal side effects. These trials are ongoing, and preliminary results are promising, indicating that 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one may offer significant benefits for patients with cancer and inflammatory diseases.

In conclusion, 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one (CAS No. 1197-04-2) is a promising compound with diverse biological activities and therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacokinetic properties, makes it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for innovative treatments in medicine.

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Amadis Chemical Company Limited
(CAS:1197-04-2)6-Hydroxy-2-isopropylpyrimidin-4(3H)-one
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